molecular formula C8H16F3N B8300527 N-butyl-4,4,4-trifluorobutan-1-amine

N-butyl-4,4,4-trifluorobutan-1-amine

Cat. No. B8300527
M. Wt: 183.21 g/mol
InChI Key: UDCQDHOOXHAGTP-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, butan-1-amine (293 mg, 4.00 mmol) and 4,4,4-trifluorobutanal (504 mg, 4.00 mmol) were converted to a crude oil which was used without purification. MS(ESI+) m/z 184.1 (M+H)+.
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[F:6][C:7]([F:13])([F:12])[CH2:8][CH2:9][CH:10]=O>>[CH2:1]([NH:5][CH2:10][CH2:9][CH2:8][C:7]([F:13])([F:12])[F:6])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
293 mg
Type
reactant
Smiles
C(CCC)N
Name
Quantity
504 mg
Type
reactant
Smiles
FC(CCC=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Name
Type
Smiles
C(CCC)NCCCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.